molecular formula C23H21N5O2 B7455407 1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide

1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide

カタログ番号 B7455407
分子量: 399.4 g/mol
InChIキー: IQEOCWWHJAFEKE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide, also known as BIX-01294, is a small molecule inhibitor of G9a and GLP, which are histone lysine methyltransferases. The compound has been widely used in scientific research to study the role of histone methylation in various biological processes.

作用機序

The mechanism of action of 1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide involves the inhibition of G9a and GLP, which are SET domain-containing histone lysine methyltransferases. The compound binds to the SET domain of the enzymes and blocks the transfer of methyl groups from S-adenosylmethionine (SAM) to the lysine residue of histone H3. This results in the reduction of H3K9 methylation and the derepression of silenced genes.
Biochemical and Physiological Effects:
1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide has been shown to have various biochemical and physiological effects in different cell types and organisms. The compound can induce the differentiation of embryonic stem cells and neural progenitor cells by activating the expression of lineage-specific genes. It can also inhibit the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide has been reported to have neuroprotective effects in animal models of neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease.

実験室実験の利点と制限

1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide has several advantages for lab experiments, including its specificity for G9a and GLP, its reversible inhibition, and its low cytotoxicity. The compound can be used at different concentrations and exposure times to achieve different levels of inhibition and gene expression changes. However, 1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide also has some limitations, such as its potential off-target effects on other histone methyltransferases and its limited solubility in aqueous solutions. These factors should be taken into consideration when designing experiments using 1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide.

将来の方向性

There are several future directions for the use of 1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide in scientific research. One direction is to explore the role of G9a and GLP in different biological processes and diseases, such as aging, immunity, and metabolic disorders. Another direction is to develop more potent and selective inhibitors of G9a and GLP, which can be used for therapeutic purposes. Furthermore, the combination of 1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide with other epigenetic modifiers, such as DNA methyltransferase inhibitors and histone deacetylase inhibitors, may provide synergistic effects and novel therapeutic strategies.

合成法

The synthesis of 1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide involves several steps, including the reaction of 4-imidazol-1-ylbenzylamine with 2,4-dichloro-5-nitropyridazine, followed by reduction of the nitro group to an amino group and coupling with 3-carboxy-6-oxypyridazine-2(1H)-one. The final product is obtained by benzyl protection of the amino group. The purity and yield of the compound can be improved by using different purification methods, such as column chromatography and recrystallization.

科学的研究の応用

1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide has been used in various scientific research fields, including epigenetics, stem cell biology, cancer research, and neurobiology. The compound has been shown to inhibit the activity of G9a and GLP, which are responsible for the methylation of histone H3 lysine 9 (H3K9), a repressive chromatin mark. By inhibiting H3K9 methylation, 1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide can induce chromatin remodeling and gene expression changes, leading to alterations in cellular differentiation, proliferation, and apoptosis.

特性

IUPAC Name

1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-17(19-7-9-20(10-8-19)27-14-13-24-16-27)25-23(30)21-11-12-22(29)28(26-21)15-18-5-3-2-4-6-18/h2-14,16-17H,15H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEOCWWHJAFEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)NC(=O)C3=NN(C(=O)C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。